molecular formula C16H20N4O2S B5392418 N4-(1,3-BENZOTHIAZOL-2-YL)-N1,N1-DIMETHYLPIPERIDINE-1,4-DICARBOXAMIDE

N4-(1,3-BENZOTHIAZOL-2-YL)-N1,N1-DIMETHYLPIPERIDINE-1,4-DICARBOXAMIDE

Cat. No.: B5392418
M. Wt: 332.4 g/mol
InChI Key: JEPZCZOFYWMEIE-UHFFFAOYSA-N
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Description

N4-(1,3-BENZOTHIAZOL-2-YL)-N1,N1-DIMETHYLPIPERIDINE-1,4-DICARBOXAMIDE is a complex organic compound that features a benzothiazole moiety linked to a piperidine ring through a dicarboxamide linkage. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(1,3-BENZOTHIAZOL-2-YL)-N1,N1-DIMETHYLPIPERIDINE-1,4-DICARBOXAMIDE typically involves the reaction of 2-aminobenzothiazole with a suitable piperidine derivative under specific conditions. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in dimethylformamide (DMF) solvent . The reaction is carried out under mild conditions to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent coupling. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N4-(1,3-BENZOTHIAZOL-2-YL)-N1,N1-DIMETHYLPIPERIDINE-1,4-DICARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, especially at the 2-position.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N4-(1,3-BENZOTHIAZOL-2-YL)-N1,N1-DIMETHYLPIPERIDINE-1,4-DICARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N4-(1,3-BENZOTHIAZOL-2-YL)-N1,N1-DIMETHYLPIPERIDINE-1,4-DICARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may bind to voltage-gated sodium channels or GABA receptors, modulating their activity and exerting anticonvulsant effects . The compound’s structure allows it to interact with various biological pathways, making it a versatile pharmacological agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4-(1,3-BENZOTHIAZOL-2-YL)-N1,N1-DIMETHYLPIPERIDINE-1,4-DICARBOXAMIDE is unique due to its specific dicarboxamide linkage, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

IUPAC Name

4-N-(1,3-benzothiazol-2-yl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c1-19(2)16(22)20-9-7-11(8-10-20)14(21)18-15-17-12-5-3-4-6-13(12)23-15/h3-6,11H,7-10H2,1-2H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEPZCZOFYWMEIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)C(=O)NC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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